3-Bromo-6-fluoropyridazine: A Technical Guide for Advanced Synthesis
3-Bromo-6-fluoropyridazine: A Technical Guide for Advanced Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and predictable reactivity patterns allow for the strategic construction of complex molecular architectures. Among these, 3-Bromo-6-fluoropyridazine emerges as a significant, albeit specialized, intermediate. This guide provides an in-depth technical overview of 3-Bromo-6-fluoropyridazine, consolidating its known properties, exploring its synthetic utility with field-proven insights, and offering a forward-looking perspective for researchers, scientists, and drug development professionals. While detailed experimental data in peer-reviewed literature remains sparse, this document synthesizes available information from chemical suppliers and patent literature to present a comprehensive profile.
Core Identification and Physicochemical Profile
The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. 3-Bromo-6-fluoropyridazine is identified by the CAS Number 1353854-35-9 .[1] Its structure features a pyridazine ring substituted with a bromine atom at the 3-position and a fluorine atom at the 6-position, creating a scaffold with distinct sites for chemical modification.
Table 1: Physicochemical Properties of 3-Bromo-6-fluoropyridazine
| Property | Value | Source |
| CAS Number | 1353854-35-9 | [1] |
| Molecular Formula | C₄H₂BrFN₂ | [1][2] |
| Molecular Weight | 176.97 g/mol | [1][2] |
| Exact Mass | 175.93854 g/mol | [1] |
| Topological Polar Surface Area | 25.8 Ų | [1] |
| XLogP3-AA (Calculated) | 1.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Note: Most physicochemical data beyond the molecular formula and weight are computationally derived from chemical supplier databases, as extensive experimental characterization is not widely published.
Synthesis and Manufacturing Considerations
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Diazotization and Halogenation: Starting from a suitable aminofluoropyridazine, a Sandmeyer-type reaction could introduce the bromine atom.
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Halogen Exchange: A precursor such as 3,6-dibromopyridazine could potentially undergo selective nucleophilic substitution with a fluoride source.
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Ring Formation: Condensation of a halogenated dicarbonyl compound or its equivalent with hydrazine could form the pyridazine core with the halogens already in place.
The causality behind these choices lies in the need for regioselective control. The two nitrogen atoms in the pyridazine ring significantly influence the electron density and reactivity of the carbon positions, making the precise placement of the bromo and fluoro substituents a key synthetic challenge. For industrial-scale production, process optimization would be critical to ensure high purity and yield, which are paramount for its use in pharmaceutical manufacturing.
Chemical Reactivity and Synthetic Applications
The true value of 3-Bromo-6-fluoropyridazine lies in its reactivity, which is dictated by the electronic nature of the pyridazine ring and the distinct properties of its halogen substituents. The pyridazine core is electron-deficient, which activates the ring towards nucleophilic aromatic substitution (SNAr).
The workflow for a typical SNAr reaction involving this substrate is conceptually straightforward but requires careful optimization of conditions.
Case Study: Synthesis of an ABHD6 Antagonist
A key documented application of 3-Bromo-6-fluoropyridazine is its use as a reactant in the synthesis of novel α/β-hydrolase domain containing 6 (ABHD6) antagonists, which are of interest in drug discovery.[3] In a patented procedure, 3-Bromo-6-fluoropyridazine was reacted with a complex amine nucleophile in the presence of N,N-diisopropylethylamine (DIPEA) as a base.[3] The reaction was conducted in a sealed tube at 180°C for one hour.[3]
This reaction exemplifies a regioselective SNAr, where the nucleophile displaces one of the halogens. While the patent does not explicitly state which halogen is displaced, in electron-deficient systems like pyridazine, fluorine is often a better leaving group in SNAr than bromine due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. The bromine atom would then be available for subsequent functionalization, such as through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a dual-functional handle for building molecular complexity.
The logical relationship for exploiting the differential reactivity of the C-F and C-Br bonds is a cornerstone of its synthetic utility.
Analytical Characterization
While a full, published spectroscopic dataset is not available, the patent literature provides analytical data for a product synthesized from 3-Bromo-6-fluoropyridazine.[3] For the resulting ABHD6 antagonist, the following data were reported:
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HPLC Retention Time: 1.20 minutes (formic acid method)[3]
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Mass Spectrometry: MS (ESI, Pos.): 447 (M+H)⁺[3]
For researchers working directly with 3-Bromo-6-fluoropyridazine, characterization would typically involve:
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¹H NMR: To confirm the presence and coupling of the two aromatic protons on the pyridazine ring.
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¹³C NMR: To identify the four carbon atoms of the ring, with characteristic shifts for the carbon atoms bonded to nitrogen, bromine, and fluorine.
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¹⁹F NMR: A singlet would be expected, confirming the presence of the single fluorine atom.
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Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Safety and Handling
As a halogenated, electron-deficient heterocyclic compound, 3-Bromo-6-fluoropyridazine must be handled with appropriate care in a laboratory setting. The available safety data from suppliers indicates the following hazards:
Table 2: GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[2]
Self-Validating Protocol for Safe Handling:
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Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
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Body Protection: Wear a standard laboratory coat.
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Handling Procedures:
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Avoid generating dust. If handling a solid, weigh it out carefully.
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Keep the container tightly sealed when not in use.
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Store in a cool, dry, well-ventilated area at the recommended 2-8°C, away from incompatible materials such as strong oxidizing agents.[2]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion and Future Outlook
3-Bromo-6-fluoropyridazine represents a valuable, though underexplored, building block for synthetic and medicinal chemistry. Its primary utility, as demonstrated in the patent literature, is as a difunctional intermediate for the construction of complex molecules, particularly in the context of drug discovery. The presence of both a bromine and a fluorine atom at electronically distinct positions on an activated pyridazine ring provides chemists with a platform for sequential, regioselective functionalization via SNAr and cross-coupling reactions.
While the current body of public literature on this specific compound is limited, its structural motifs are highly relevant to ongoing research. Future work will likely see this and similar pyridazine intermediates utilized in the synthesis of new classes of bioactive compounds. As more research is published, a more detailed understanding of its reactivity, optimal reaction conditions, and full potential will undoubtedly emerge, further solidifying the role of halogenated pyridazines in the chemist's synthetic toolbox.
References
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Chemsigma. 3-bromo-6-fluoropyridazine [ 1353854-35-9 ]. [Link]
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American Custom Chemicals Corporation. 3-Bromo-6-fluoropyridazine | CAS 1353854-35-9. [Link]
- Google Patents. WO2022211060A1 - ABHD6 antagonist.
